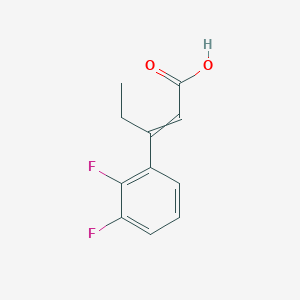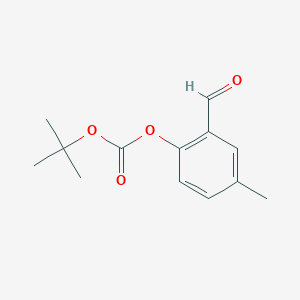
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is a chemical compound with the molecular formula C13H18O4. It is also known as tert-butyl 2-formyl-4-methylphenyl carbonate. This compound is an ester derivative of carbonic acid and is characterized by the presence of a tert-butyl group and a formyl group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester typically involves the reaction of 2-formyl-4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 2-carboxy-4-methylphenyl carbonate
Reduction: 2-hydroxymethyl-4-methylphenyl carbonate
Substitution: Depending on the nucleophile, products such as tert-butyl 2-amino-4-methylphenyl carbonate or tert-butyl 2-alkoxy-4-methylphenyl carbonate
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is primarily related to its ability to undergo hydrolysis, releasing the active formyl and phenyl groups. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in drug delivery, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl 4-methylphenyl carbonate
- tert-Butyl 2-hydroxy-4-methylphenyl carbonate
Uniqueness
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is unique due to the presence of both a formyl group and a tert-butyl ester group on the phenyl ring
Eigenschaften
CAS-Nummer |
828933-84-2 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
tert-butyl (2-formyl-4-methylphenyl) carbonate |
InChI |
InChI=1S/C13H16O4/c1-9-5-6-11(10(7-9)8-14)16-12(15)17-13(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
PUHDQIXNJHXZFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
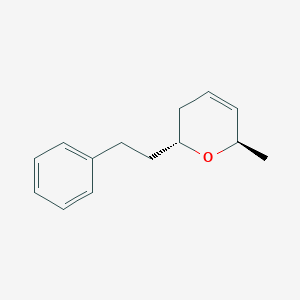
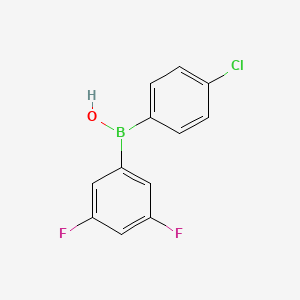
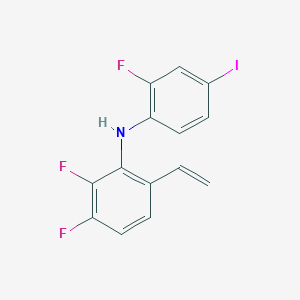
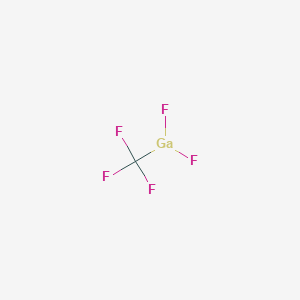
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
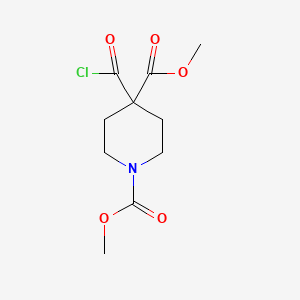
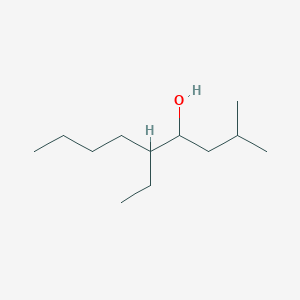

![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
